molecular formula C10H11N3 B12276642 1-(2-methylphenyl)-1H-pyrazol-4-amine CAS No. 90839-85-3

1-(2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B12276642
CAS No.: 90839-85-3
M. Wt: 173.21 g/mol
InChI Key: GGBFEPYSTVPMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 2-methylphenyl group at the 1-position and an amine group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the pyrazole ring .

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.

Chemical Reactions Analysis

1-(2-Methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The amine group at the 4-position can undergo substitution reactions with electrophiles, leading to the formation of N-substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-1H-pyrazol-4-amine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-(2-Methylphenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Properties

CAS No.

90839-85-3

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(2-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C10H11N3/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h2-7H,11H2,1H3

InChI Key

GGBFEPYSTVPMGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.